Comparative Potency: eIF4E-IN-3 vs. eIF4E-IN-2 and eIF4E-IN-4
While eIF4E-IN-3's precise IC50 is not publicly available from permissible sources, it is recognized as a potent inhibitor in the same patent family as eIF4E-IN-2 (IC50 = 13 nM) and eIF4E-IN-4 (IC50 = 2.5 μM) . The structural differences among these compounds suggest that eIF4E-IN-3 may offer a distinct potency profile, but direct, quantitative comparison is not possible due to a lack of head-to-head data.
| Evidence Dimension | Potency against eIF4E |
|---|---|
| Target Compound Data | Not publicly available from permissible sources |
| Comparator Or Baseline | eIF4E-IN-2: IC50 = 13 nM; eIF4E-IN-4: IC50 = 2.5 μM |
| Quantified Difference | Not calculable |
| Conditions | Various biochemical assays (not standardized across studies) |
Why This Matters
Selection for procurement should be based on the specific potency requirement of the experimental system, and without comparative data, eIF4E-IN-3's relative advantage remains undefined.
